5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane
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Overview
Description
5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method is the reaction between a ketone or an aldehyde with 1,3-diols. The reaction is usually catalyzed by Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves is often employed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur, especially at the phenyl ring, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Br2, Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological macromolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but lacking the ethyl, dimethyl, and phenyl substituents.
1,3-Dioxolane: Another related compound with a five-membered ring containing two oxygen atoms.
5,5-Dimethyl-1,3-dioxane-2-one: A structurally similar compound with different substituents.
Uniqueness
The presence of the phenyl group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
24571-26-4 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-4-13(2)10-15-14(3,16-11-13)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
AVOLMNLLCMLSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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